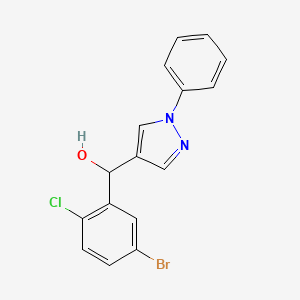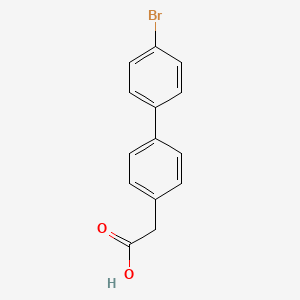![molecular formula C13H21N3 B8677495 [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine](/img/structure/B8677495.png)
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a piperidine ring substituted with an aminomethyl group and a 2-pyridylethyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with appropriate reagents to introduce the aminomethyl and 2-pyridylethyl groups. One common method involves the use of reductive amination, where piperidine is reacted with formaldehyde and 2-pyridylethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions usually include a solvent like methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the 2-pyridylethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple cyclic amine with a six-membered ring.
4-(Aminomethyl)piperidine: A piperidine derivative with an aminomethyl group.
1-(2-Pyridylethyl)piperidine: A piperidine derivative with a 2-pyridylethyl group.
Uniqueness
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine is unique due to the presence of both aminomethyl and 2-pyridylethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H21N3/c14-11-12-4-8-16(9-5-12)10-6-13-3-1-2-7-15-13/h1-3,7,12H,4-6,8-11,14H2 |
Clave InChI |
QPXCXITWTRPFLM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)CCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


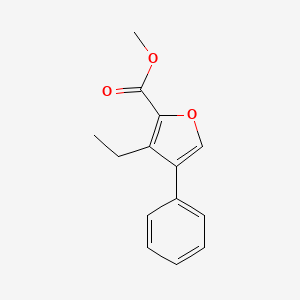
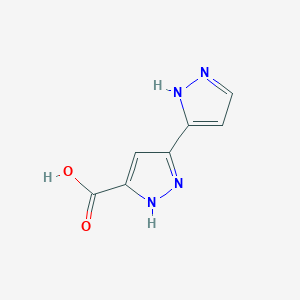
![3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B8677426.png)


![1-[[(3-Methyl-2-thienyl)carbonyl]amino]cyclohexanecarboxylic acid methyl ester](/img/structure/B8677439.png)



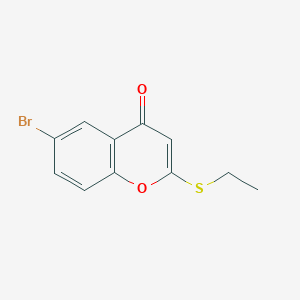
![2,2,2-Trifluoro-N-[2-(4-nitro-phenyl)-ethyl]-acetamide](/img/structure/B8677488.png)

